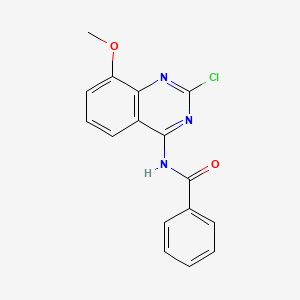
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties
准备方法
The synthesis of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide typically involves the condensation of 2-chloro-8-methoxyquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
科学研究应用
作用机制
The mechanism of action of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound may also interfere with signaling pathways that regulate cell cycle progression .
相似化合物的比较
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide can be compared with other quinazoline derivatives such as:
Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum EGFR inhibitor with activity against multiple mutations.
These compounds share a similar quinazoline core structure but differ in their substituents and specific molecular targets, which contribute to their unique pharmacological profiles .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and drug development. Its diverse chemical reactivity and biological activities make it a valuable tool for researchers in various scientific fields.
属性
分子式 |
C16H12ClN3O2 |
|---|---|
分子量 |
313.74 g/mol |
IUPAC 名称 |
N-(2-chloro-8-methoxyquinazolin-4-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-22-12-9-5-8-11-13(12)18-16(17)20-14(11)19-15(21)10-6-3-2-4-7-10/h2-9H,1H3,(H,18,19,20,21) |
InChI 键 |
KMKSLLUFPJCOGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C(N=C2NC(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
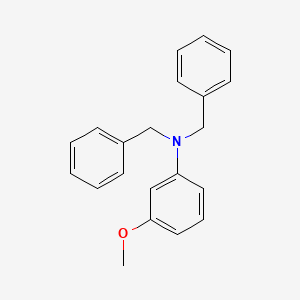
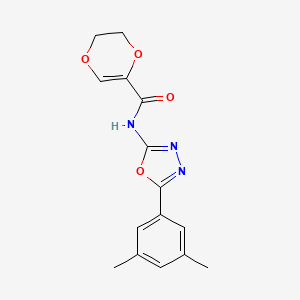


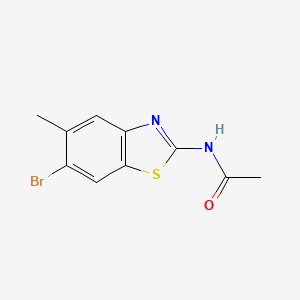
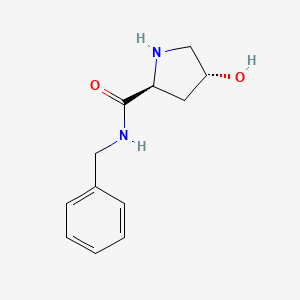
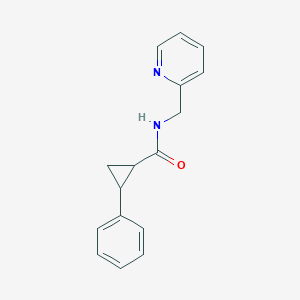
![1-(2,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124360.png)
